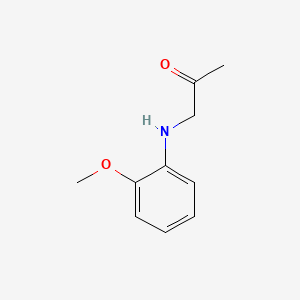
2-Propanone, 1-o-anisidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-o-anisidino- is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetone and anisidine, characterized by the presence of a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-o-anisidino- typically involves the reaction of o-anisidine with acetone. One common method is the condensation reaction between o-anisidine and acetone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-o-anisidino- can be achieved through similar condensation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-o-anisidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
2-Propanone, 1-o-anisidino- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propanone, 1-o-anisidino- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
o-Anisidine: A precursor to 2-Propanone, 1-o-anisidino-, used in the synthesis of dyes and pigments.
Phenyl-2-propanone: Another acetone derivative with applications in organic synthesis and as a precursor in the production of pharmaceuticals
Uniqueness
2-Propanone, 1-o-anisidino- is unique due to its combination of the acetone and anisidine moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
88203-06-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-methoxyanilino)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7H2,1-2H3 |
InChI Key |
BLTOCKUZVXQTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


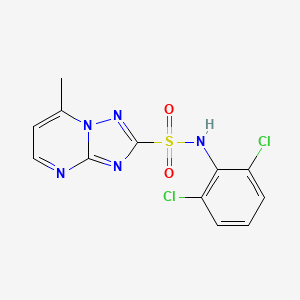
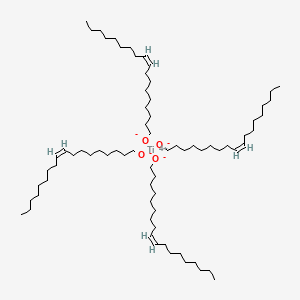
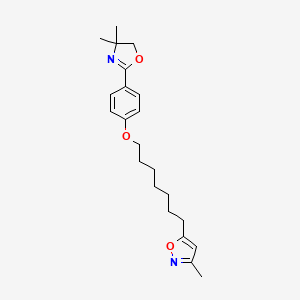
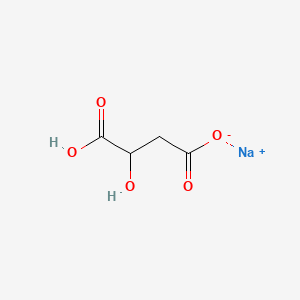
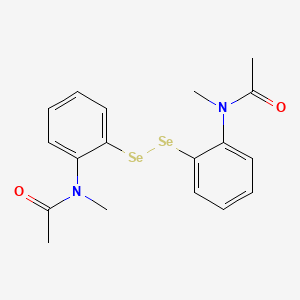
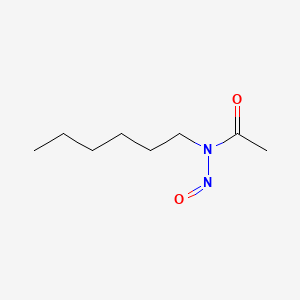
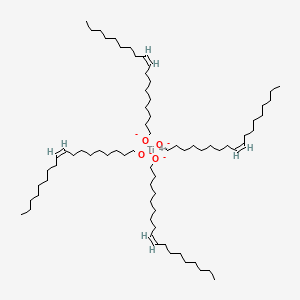
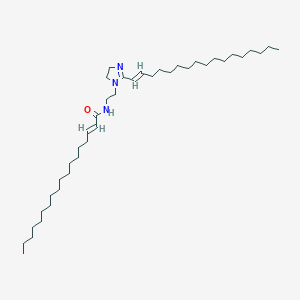
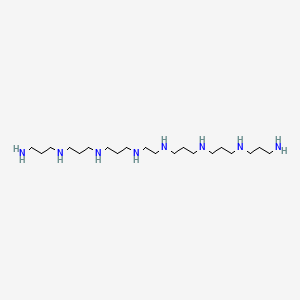
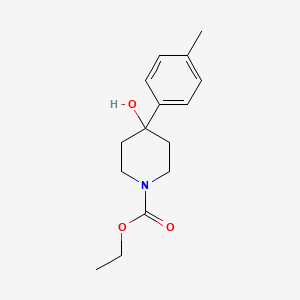
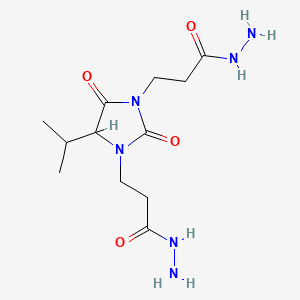

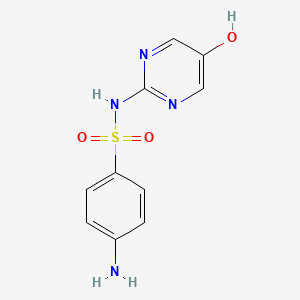
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
